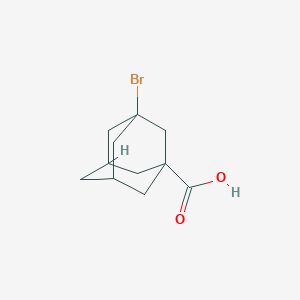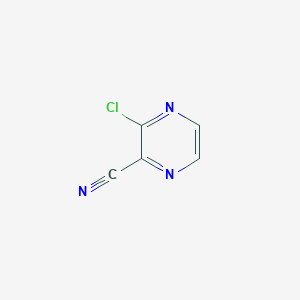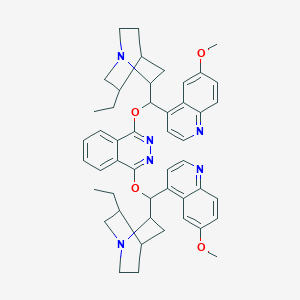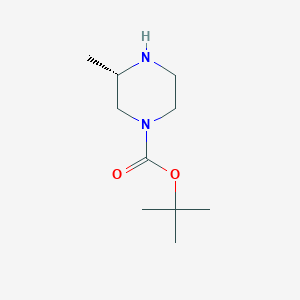
3-Bromoadamantan-1-carbonsäure
Übersicht
Beschreibung
3-Bromoadamantane-1-carboxylic acid (3-BAC) is an organic compound with a molecular formula C10H15BrO2. It is a colorless solid, soluble in organic solvents and insoluble in water. 3-BAC has been studied extensively due to its potential applications in organic synthesis, as a catalyst or intermediate in the production of pharmaceuticals, and as a biological agent. The synthesis of 3-BAC is a relatively simple process, and it has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Bromoadamantan-1-carbonsäure: ist ein wertvoller Baustein in der organischen Synthese. Sein Bromatom kann durch andere Gruppen substituiert werden, was es zu einem vielseitigen Reagenz für die Konstruktion komplexerer Moleküle macht . Zum Beispiel kann es Heck-Reaktionen eingehen, um 1,2-disubstituierte Alkene zu erzeugen, die wichtige Zwischenprodukte in der organischen Chemie sind .
Nanotechnologie
In der Nanotechnologie werden Carbonsäuren wie This compound als Oberflächenmodifikatoren verwendet, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern . Diese Modifikation ist entscheidend für die Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften für elektronische, optische und medizinische Anwendungen.
Pharmazeutische Anwendungen
Die Adamantan-Struktur ist aufgrund ihrer bioaktiven Eigenschaften in mehreren Pharmazeutika bekannt. This compound kann verwendet werden, um Adamantyl-Derivate zu synthetisieren, die als potente MDR (Multidrug-Resistenz)-Umkehrmittel eine vielversprechende Rolle spielen könnten . Dies könnte bedeutsam sein, um die Medikamentenresistenz in der Krebstherapie zu überwinden.
Polymerchemie
This compound: kann als Monomer oder Vernetzer in der Polymerchemie dienen. Seine Einarbeitung in Polymere kann die thermische Stabilität und die mechanischen Eigenschaften verbessern, was sie für Hochleistungsmaterialien geeignet macht .
Energiereiche Brennstoffe
Adamantan-Derivate werden aufgrund ihrer hohen Dichte und Stabilität für ihren Einsatz in energiereichen Brennstoffen untersucht. This compound könnte ein Vorläufer bei der Synthese solcher Brennstoffe sein und zur Entwicklung effizienterer und leistungsstärkerer Energiequellen beitragen .
Thermisch stabile Öle
Die thermische Stabilität von Adamantan-Derivaten macht sie zu idealen Kandidaten für die Synthese von thermisch stabilen Ölen. Diese Öle können hohen Temperaturen standhalten, ohne sich zu zersetzen, was für industrielle Anwendungen unerlässlich ist, die unter extremen Bedingungen betrieben werden .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-Bromoadamantane-1-carboxylic acid are not mentioned in the retrieved sources, it is known that diamondoids, which include adamantane derivatives, have potential applications in fields such as organocatalysis, polymers, molecular electronics, and mechanics .
Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and potential applications of 3-Bromoadamantane-1-carboxylic acid .
Wirkmechanismus
Target of Action
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
The wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups, is a key feature of adamantane derivatives .
Pharmacokinetics
The compound’s molecular weight is 25914 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Action Environment
The compound is a solid and is recommended to be stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.
Eigenschaften
IUPAC Name |
3-bromoadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUDQBVINJIMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944422 | |
| Record name | 3-Bromoadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21816-08-0 | |
| Record name | 3-Bromo-1-adamantanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21816-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Adamantanecarboxylic acid, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromoadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromoadamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














